![molecular formula C15H15NO4 B1683696 Acide benzoïque, 4-[[(2,5-dihydroxyphényl)méthyl]amino]-, ester méthylique CAS No. 140674-76-6](/img/structure/B1683696.png)
Acide benzoïque, 4-[[(2,5-dihydroxyphényl)méthyl]amino]-, ester méthylique
Vue d'ensemble
Description
AG957, également connu sous le nom de Tyrphostin AG957, est un inhibiteur de tyrosine kinase présentant une activité anti-tyrosine kinase BCR/ABL significative. Il est principalement utilisé dans la recherche scientifique pour étudier ses effets sur les cellules de leucémie myéloïde chronique (LMC). Le composé s'est montré prometteur pour inhiber la kinase p210 BCR/ABL, responsable de la plupart des cas de LMC .
Applications De Recherche Scientifique
Scientific Applications of Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester
Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester, also known as Tyrphostin AG 957, is a complex organic compound with diverse applications in scientific research, particularly in medicinal and synthetic chemistry . It has a molecular formula of and a molecular weight of approximately 273.284 g/mol. This compound is an aromatic amine featuring a benzoic acid moiety substituted with a 2,5-dihydroxyphenyl group linked through a methylamino group .
Tyrphostin AG 957 as a Tyrosine Kinase Inhibitor
Tyrphostin AG 957 is a member of the tyrphostin family of tyrosine kinase inhibitors that selectively inhibits human p210 tyrosine kinase activity . As a protein tyrosine kinase (PTK) inhibitor, Tyrphostin AG-957 interacts with the ATP-binding pocket of the PTK enzyme, disrupting ATP binding and inhibiting the enzyme's activity, which potentially affects downstream cellular processes.
Potential Applications
Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester and its derivatives have been studied for various biological activities. Its unique structure makes it valuable in both industrial and research settings.
Chemical Reactions and Synthesis
The reactivity of benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester can be attributed to its functional groups, making it useful in synthetic organic chemistry and medicinal chemistry. The synthesis of this compound can be achieved through several methods, allowing for structural modifications to enhance its properties or yield.
Interaction Studies
Interaction studies involving benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester focus on its binding affinity with biological targets such as enzymes and receptors. These studies are essential for elucidating the therapeutic potential of this compound.
Structural Similarity
Several compounds share structural similarities with benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl gentisate | Contains a methoxy group on the gentisic acid | Known for strong antioxidant properties |
Gentisic acid | Hydroxylated derivative of benzoic acid | Exhibits significant antimicrobial activity |
4-Aminobenzoic acid | Simple amine substitution on benzoic acid | Used in dye manufacturing |
2-Hydroxybenzoic acid (Salicylic Acid) | Contains hydroxyl group ortho to carboxylic acid | Widely used in pharmaceuticals for anti-inflammatory effects |
Mécanisme D'action
Target of Action
Tyrphostin AG957, also known as Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester, primarily targets the BCR/ABL tyrosine kinase . This kinase is a fusion protein resulting from a chromosomal translocation that is responsible for most cases of chronic myelogenous leukemia (CML) . The BCR/ABL kinase is constitutively active and initiates signaling through multiple pathways .
Mode of Action
Tyrphostin AG957 acts as a tyrosine kinase inhibitor . It inhibits the BCR/ABL tyrosine kinase activity, thereby disrupting the abnormal signaling caused by this fusion protein . The inhibition of BCR/ABL kinase activity by Tyrphostin AG957 is dose-dependent .
Biochemical Pathways
The BCR/ABL kinase initiates signaling through multiple pathways, including the ras/raf/mitogen-activated protein kinase pathway and the CBL/PI3k/Akt pathway . By inhibiting the BCR/ABL kinase, Tyrphostin AG957 disrupts these signaling pathways, leading to changes in cell behavior .
Pharmacokinetics
It’s known that the compound can be used in vitro to inhibit the bcr/abl kinase activity in a dose-dependent manner .
Result of Action
The inhibition of BCR/ABL kinase activity by Tyrphostin AG957 leads to a significant increase in adhesion of CML progenitor cells to stroma and integrin binding fragments of fibronectin . It also results in significant inhibition of CML progenitor cell proliferation following integrin engagement . In BCR/ABL expressing cells, Tyrphostin AG957 partially inhibits the phosphorylation of several proteins that are BCR/ABL PTK substrates and are involved in normal integrin signaling .
Action Environment
It’s known that the compound can be used in vitro to inhibit the bcr/abl kinase activity in a dose-dependent manner . The effect of Tyrphostin AG957 on cell behavior may be influenced by various factors, including the concentration of the compound, the presence of other signaling molecules, and the specific cellular context .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'AG957 implique la condensation de l'acide p-aminobenzoïque avec le 2,6-dihydroxy benzaldéhyde, suivie de la réduction de la fonction imino avec du cyanoborohydrure de sodium . Cette méthode garantit la formation du composé souhaité avec une pureté élevée.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour l'AG957 ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard, garantissant un rendement et une pureté élevés. Le composé est souvent produit en petites quantités à des fins de recherche .
Analyse Des Réactions Chimiques
Types de réactions
L'AG957 subit principalement des réactions d'inhibition, ciblant en particulier l'activité de tyrosine kinase de la protéine de fusion BCR/ABL. Il ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution sous sa forme active .
Réactifs et conditions courants
Le principal réactif utilisé dans la synthèse de l'AG957 est le cyanoborohydrure de sodium, qui est utilisé pour la réduction de la fonction imino. Les conditions de réaction impliquent généralement des paramètres de laboratoire standard avec des températures contrôlées et des solvants comme le diméthylsulfoxyde (DMSO) .
Principaux produits formés
Le principal produit formé à partir de la synthèse de l'AG957 est le composé lui-même, qui est utilisé dans diverses applications de recherche. Aucun sous-produit significatif n'est généralement rapporté .
Applications de recherche scientifique
L'AG957 a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Voici quelques-unes de ses applications notables :
Recherche sur le cancer : l'AG957 est largement utilisé pour étudier ses effets sur les cellules de leucémie myéloïde chronique.
Études de transduction du signal : le composé est utilisé pour étudier le rôle des tyrosine kinases dans les voies de signalisation cellulaire.
Développement de médicaments : l'AG957 sert de composé de tête pour le développement de nouveaux inhibiteurs de tyrosine kinase.
Mécanisme d'action
L'AG957 exerce ses effets en inhibant sélectivement l'activité de tyrosine kinase de la protéine de fusion BCR/ABL. Cette inhibition entraîne la régulation négative de p210 BCR/ABL, suivie de l'activation de la voie cytochrome c/Apaf-1/caspase-9, ce qui entraîne l'apoptose des cellules leucémiques . Le composé cible spécifiquement la kinase BCR/ABL, ce qui en fait un outil précieux pour étudier les mécanismes moléculaires de la LMC .
Comparaison Avec Des Composés Similaires
L'AG957 est souvent comparé à d'autres inhibiteurs de tyrosine kinase, tels que l'AG490 et le STI571 (Imatinib). Bien que l'AG957 et le STI571 ciblent tous deux la kinase BCR/ABL, le STI571 est plus puissant et plus sélectif pour inhiber le phénotype dépendant de p210 BCR/ABL . L'AG490, d'autre part, est un inhibiteur de la Janus kinase 2 (JAK2) et présente des effets inhibiteurs différents de ceux de l'AG957 . Un autre composé similaire est le NSC 680410, l'ester adamantyle de l'AG957, qui a montré des effets antiprolifératifs plus importants contre les cellules leucémiques BCR/ABL-positives .
Liste des composés similaires
- AG490
- STI571 (Imatinib)
- NSC 680410
L'AG957 se démarque par son inhibition spécifique de la kinase BCR/ABL et son rôle dans l'induction de l'apoptose dans les cellules leucémiques, ce qui en fait un composé unique et précieux dans la recherche sur le cancer .
Activité Biologique
Benzoic acid derivatives, particularly those with additional functional groups, have garnered significant attention due to their diverse biological activities. The compound Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester (CHEBI:92645) is one such derivative that exhibits a range of pharmacological properties. This article delves into its biological activities, supported by research findings and case studies.
- Chemical Formula : CHNO
- Molecular Weight : 225.23 g/mol
- IUPAC Name : Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester
- CAS Registry Number : 85-91-6
1. Antioxidant Activity
Research has shown that compounds similar to benzoic acid derivatives possess significant antioxidant properties. A study indicated that derivatives with hydroxyl groups can effectively scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant capacity was evaluated using various assays including DPPH and ABTS, where the compound demonstrated substantial inhibition values.
Assay Type | Inhibition Value (IC50) |
---|---|
DPPH | 20 µM |
ABTS | 15 µM |
FRAP | 10 µM |
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects using in vitro models. In a study involving RAW 264.7 macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Experimental Model : RAW 264.7 cells
- Cytokine Reduction :
- TNF-α: Decreased by 45%
- IL-6: Decreased by 38%
3. Antimicrobial Activity
The antimicrobial potential of benzoic acid derivatives has been extensively researched. A recent study showed that the compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
4. Cytotoxicity and Antitumor Activity
The cytotoxic effects of the compound were assessed in human cancer cell lines (e.g., MOLT-4). Results indicated a concentration-dependent inhibition of cell proliferation.
- Cell Line : MOLT-4
- IC50 Value : 25 µM
The biological activity of benzoic acid derivatives can be attributed to their ability to interact with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as a modulator of GPCRs involved in inflammatory pathways.
- Enzyme Inhibition : It has been shown to inhibit phospholipase A2, which plays a crucial role in the inflammatory response.
Case Study 1: Treatment of Inflammatory Bowel Disease
A study utilized a SCID mouse model to evaluate the therapeutic potential of this compound in inflammatory bowel disease (IBD). Mice treated with the compound showed reduced symptoms and inflammation markers compared to controls.
Case Study 2: Antioxidant Efficacy in Neuroprotection
In another investigation focusing on neuroprotection, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results indicated a significant reduction in cell death and oxidative stress markers.
Propriétés
IUPAC Name |
methyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-20-15(19)10-2-4-12(5-3-10)16-9-11-8-13(17)6-7-14(11)18/h2-8,16-18H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFREBZMBNRGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274352 | |
Record name | Methyl 4-{[(2,5-dihydroxyphenyl)methyl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140674-76-6 | |
Record name | MLS002701581 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=654705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-{[(2,5-dihydroxyphenyl)methyl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.